Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-
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Overview
Description
Spiro[1-azabicyclo[221]heptane-7,3’-pyrrolidine], 1’-(5-pyrimidinyl)- is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-pyrimidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridinyl)-
- Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(6-chloro-3-pyridinyl)-
- Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-ethoxy-3-pyridinyl)-
Uniqueness
What sets Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-pyrimidinyl)- apart from similar compounds is its specific spirocyclic structure and the presence of the pyrimidinyl group.
Properties
CAS No. |
646057-09-2 |
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Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1'-pyrimidin-5-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] |
InChI |
InChI=1S/C13H18N4/c1-4-17-5-2-11(1)13(17)3-6-16(9-13)12-7-14-10-15-8-12/h7-8,10-11H,1-6,9H2 |
InChI Key |
IFVICKYUFQMIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C23CCN(C3)C4=CN=CN=C4 |
Origin of Product |
United States |
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